molecular formula C20H21NO5S B2933488 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034303-67-6

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2933488
CAS RN: 2034303-67-6
M. Wt: 387.45
InChI Key: SBCIVTMZMHQFQC-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDTPE and is a member of the thiazepane family of compounds. In

Scientific Research Applications

Synthesis and Structural Analysis

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone and its derivatives have been extensively studied for their synthesis, crystal structures, and electronic properties. For instance, the synthesis and crystal structure analysis of related compounds have facilitated the formation of supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. DFT and TD-DFT calculations provide insights into the electronic transitions and spectral features, demonstrating the compound's character and reactive sites (Yalei Cai, Li‐Yan Xu, Lan‐Qin Chai, & Yao-Xin Li, 2020).

Antimicrobial Evaluation

Derivatives synthesized from the base structure of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone have been evaluated for antimicrobial activity. Compounds synthesized through reactions involving chalcones and phenyl hydrazine showed notable antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (B. Umesha & Y. Basavaraju, 2014).

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory activity of phenyl dimer compounds derived from similar structures. These compounds have shown moderate-to-good inhibitory properties in in vivo studies on albino rats, indicating potential for the development of new anti-inflammatory drugs (V. Singh, Jayanta Dowarah, A. Tewari, & D. Geiger, 2020).

Synthesis of Novel Heterocyclic Compounds

The application of molecular hybridization techniques has led to the synthesis of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. These compounds, integrating biologically active heterocyclic cores, have shown promising antitumor activities, suggesting potential for pharmaceutical development (Liqiang Wu, Xiaojuan Yang, Qiujv Peng, & Guangfei Sun, 2017).

Photochemical Applications

A derivative of 2-(Benzo[d][1,3]dioxol-5-yl) has been synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This novel application demonstrates the compound's versatility and potential in material science and polymer chemistry (Volkan Kumbaraci, B. Aydoğan, N. Talinli, & Y. Yagcı, 2012).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-20(13-15-6-7-17-18(12-15)26-14-25-17)21-9-8-19(27(23,24)11-10-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIVTMZMHQFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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